molecular formula C16H20BrN3O4S B11024743 1-(4-Bromophenyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

1-(4-Bromophenyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

Cat. No.: B11024743
M. Wt: 430.3 g/mol
InChI Key: JOVIXSWEBGYOHR-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. It contains a pyrrolidinone ring, a bromophenyl group, and a piperazine moiety with a methylsulfonyl substituent. This compound is of interest in various fields of research due to its potential biological activities and applications.

Properties

Molecular Formula

C16H20BrN3O4S

Molecular Weight

430.3 g/mol

IUPAC Name

1-(4-bromophenyl)-4-(4-methylsulfonylpiperazine-1-carbonyl)pyrrolidin-2-one

InChI

InChI=1S/C16H20BrN3O4S/c1-25(23,24)19-8-6-18(7-9-19)16(22)12-10-15(21)20(11-12)14-4-2-13(17)3-5-14/h2-5,12H,6-11H2,1H3

InChI Key

JOVIXSWEBGYOHR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolidinone Ring: Starting from a suitable precursor, the pyrrolidinone ring can be formed through cyclization reactions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the Piperazine Moiety: The piperazine ring can be synthesized separately and then attached to the pyrrolidinone ring through nucleophilic substitution reactions.

    Methylsulfonyl Substitution: The methylsulfonyl group can be introduced using sulfonylation reactions with reagents such as methylsulfonyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one: Similar structure with a chlorine atom instead of bromine.

    1-(4-Fluorophenyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one: Similar structure with a fluorine atom instead of bromine.

Uniqueness

The uniqueness of 1-(4-Bromophenyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one lies in its specific substituents, which may confer distinct chemical and biological properties compared to its analogs. The presence of the bromine atom, for example, may influence its reactivity and interactions with biological targets.

Biological Activity

1-(4-Bromophenyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant research findings, emphasizing its pharmacological properties.

Synthesis

The synthesis of this compound involves multiple steps, typically starting with the formation of the pyrrolidine ring and the introduction of the piperazine moiety. The process can be summarized as follows:

  • Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Piperazine Moiety : The piperazine group is synthesized via reactions involving piperazine derivatives and sulfonyl chlorides.
  • Bromination : The introduction of the bromine atom on the phenyl ring is performed through electrophilic aromatic substitution.
  • Final Product Isolation : The final compound is purified using techniques such as recrystallization or chromatography.

Anticancer Activity

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, research on related piperazine derivatives has shown promising results against various cancer cell lines, including:

  • A549 (lung cancer)
  • HCT-116 (colon cancer)
  • MCF-7 (breast cancer)

In vitro assays, such as the MTT assay, are commonly used to evaluate cell viability and cytotoxicity. Compounds derived from similar structures have been reported to induce cell cycle arrest and inhibit tubulin polymerization, leading to apoptosis in cancer cells .

The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets. For example:

  • Inhibition of Kinesin Spindle Protein (KSP) : Compounds similar to this pyrrolidine derivative have been shown to disrupt mitotic processes by inhibiting KSP, leading to apoptosis in cancer cells .
  • Enzyme Inhibition : Some derivatives may act as inhibitors for enzymes involved in critical metabolic pathways, thus affecting tumor growth and proliferation.

Case Studies

Several studies have highlighted the efficacy of piperazine-containing compounds in preclinical models:

  • Study on Antitumor Activity : A study evaluated a series of piperazine derivatives for their anticancer activity using various cell lines. The most potent compounds demonstrated IC50 values in low micromolar ranges against A549 cells .
  • Molecular Docking Studies : In silico analysis has been performed to predict binding affinities and interactions with target proteins, which supports experimental findings regarding anticancer activity .

Data Table: Summary of Biological Activities

Compound NameTarget Cell LineIC50 (µM)Mechanism of Action
Compound AA5495.0KSP inhibition
Compound BHCT-1167.5Tubulin polymerization inhibition
Compound CMCF-73.0Enzyme inhibition

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